![molecular formula C33H20N4O4 B14889802 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, creating a rigid and stable structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) chloride to yield 2,7-dibromofluorene.
Methoxylation: The dibromofluorene is then treated with sodium methoxide to introduce methoxy groups at the 2 and 7 positions.
Spiro Formation: The methoxylated fluorene undergoes a spirocyclization reaction with a suitable reagent, such as a nitrile derivative, to form the spiro linkage.
Nitrile Introduction: Finally, the nitrile groups are introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in various therapeutic areas, including cancer and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile depends on its specific application:
Photophysical Properties: The spiro linkage and methoxy groups contribute to its high photoluminescence efficiency and stability, making it suitable for use in OLEDs and imaging applications.
Biological Activity: The nitrile groups may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Similar spiro structure but with bromine atoms instead of methoxy groups.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Contains diphenylamino groups, used as a hole transport material in perovskite solar cells.
Spiro-OMeTAD: A well-known hole transport material in perovskite solar cells, featuring a spiro linkage and methoxy groups.
Uniqueness
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to its combination of methoxy and nitrile functionalities, which provide a balance of electronic properties and reactivity. This makes it a versatile compound for various applications in materials science, biology, and medicine.
属性
分子式 |
C33H20N4O4 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC 名称 |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
InChI |
InChI=1S/C33H20N4O4/c1-38-29-9-25-21(5-17(29)13-34)22-6-18(14-35)30(39-2)10-26(22)33(25)27-11-31(40-3)19(15-36)7-23(27)24-8-20(16-37)32(41-4)12-28(24)33/h5-12H,1-4H3 |
InChI 键 |
FUJBLDKFHPEGTI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C(=C5)OC)C#N)C6=C4C=C(C(=C6)C#N)OC)C=C(C(=C3)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


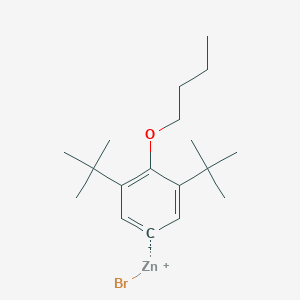
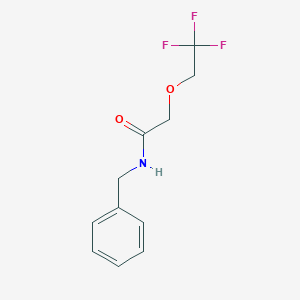
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
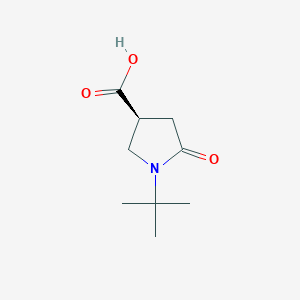
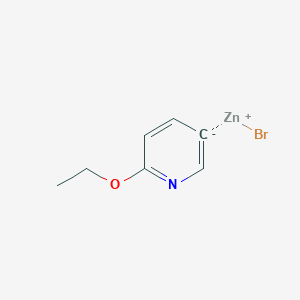
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
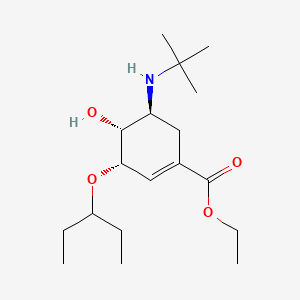
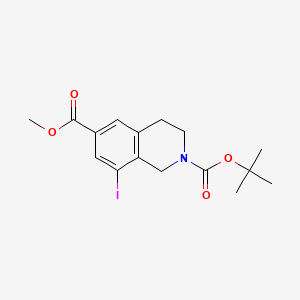
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
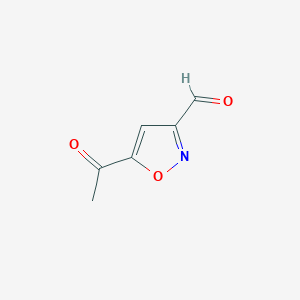
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)



